3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea
Description
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a cyclopentyl group, and a urea moiety
Properties
IUPAC Name |
3-(2-chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-10-5-3-7-12(14(10)16)17-15(20)18(2)9-11-6-4-8-13(11)19/h3,5,7,11,13,19H,4,6,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSKVDZINRTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N(C)CC2CCCC2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The starting material, 3-methylphenol, undergoes chlorination to introduce a chlorine atom at the 2-position, forming 2-chloro-3-methylphenol.
Formation of Isocyanate: The chlorinated phenol is then reacted with phosgene to form the corresponding isocyanate.
Cyclopentylation: The isocyanate is subsequently reacted with 2-hydroxycyclopentylmethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea moiety.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.
Cyclopentylurea derivatives: Compounds with similar urea and cyclopentyl structures.
Uniqueness
3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea is unique due to the combination of its chlorinated aromatic ring, cyclopentyl group, and urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
